4-(3-Amino-propoxy)-1-benzopyran-2-one
Description
4-(3-Amino-propoxy)-1-benzopyran-2-one is a synthetic coumarin derivative characterized by a 3-aminopropoxy substituent at the 4-position of the benzopyran-2-one scaffold. The parent structure, 1-benzopyran-2-one (coumarin), consists of a benzene ring fused to a pyrone ring, with a carbonyl group at position 2 . Coumarins are renowned for their diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(3-aminopropoxy)chromen-2-one |
InChI |
InChI=1S/C12H13NO3/c13-6-3-7-15-11-8-12(14)16-10-5-2-1-4-9(10)11/h1-2,4-5,8H,3,6-7,13H2 |
InChI Key |
FNSMHELRHSFXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Observations:
- Substituent Position : Activity is highly position-dependent. For example, 4-hydroxy substituents (as in HMDB0032659) are linked to antifungal effects , while C3 modifications (e.g., phenylsulfonamido) correlate with enzyme inhibition .
- Aminoalkoxy vs.
- Fused-Ring Derivatives : Compounds with fused rings (e.g., furo[2,3-h]-coumarin) exhibit unique bioactivities due to increased structural rigidity and π-π interactions .
Physicochemical Properties
The 3-aminopropoxy group significantly alters physicochemical behavior:
Table 2: Physicochemical Properties
| Property | This compound | 4-Hydroxy Coumarin | Coumarin (Parent) |
|---|---|---|---|
| LogP | ~1.5 (estimated) | 2.1 | 1.4 |
| Solubility (H₂O) | High (amine facilitates protonation) | Moderate | Low |
| Hydrogen Bond Donors | 2 (NH₂, OH) | 1 (OH) | 0 |
- Solubility: The amino group enables salt formation, enhancing bioavailability compared to hydrophobic derivatives like 3-phenyltriazole coumarins .
- Stability : The primary amine may confer susceptibility to oxidation, necessitating formulation adjustments compared to stable methoxy derivatives .
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